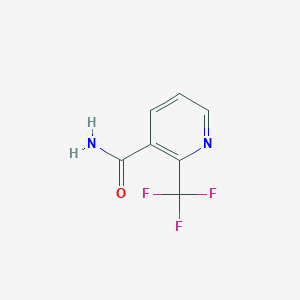

6-fluoro-3H-isobenzofuran-1-one

概要

説明

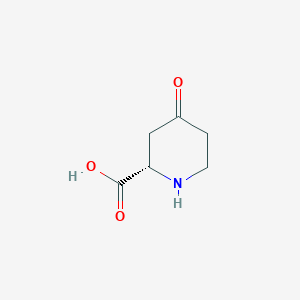

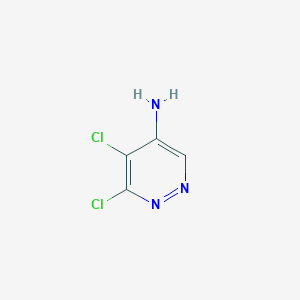

6-fluoro-3H-isobenzofuran-1-one is a type of benzofuran derivative . As a kind of isobenzofuranone, it can be used to enhance aroma in perfumery . It also has certain pharmacological effects such as antioxidant activity and antiplatelet activity .

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones, including 6-fluoro-3H-isobenzofuran-1-one, can be achieved through a simple, economic, environmentally benign procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .Molecular Structure Analysis

The molecular structure of 6-fluoro-3H-isobenzofuran-1-one is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1320 .Chemical Reactions Analysis

In the synthesis process, indane derivatives are oxidized without a catalyst in subcritical water under oxygen pressure . Oxygen probably attacks the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction .Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity of 6-fluoro-3H-isobenzofuran-1-one can be found on various chemical databases .科学的研究の応用

Antiproliferative Activity

6-Fluoroisobenzofuran-1(3H)-one: derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, particularly when functionalized at the C-3 position, have shown significant potential in inhibiting cell viability, with some derivatives exhibiting greater activity than etoposide, a commercial antiproliferative drug .

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor for the synthesis of novel heterocyclic compounds. These new derivatives are then assessed for their biological activities, which include a range of potential therapeutic applications .

Anticancer Agent Precursor

6-Fluoro-3H-isobenzofuran-1-one: has appeared as a reactant in the synthesis of a Poly (ADP-ribose) Polymerase-1/2 Inhibitor, which is proposed as an anticancer agent. This highlights its role in the development of new pharmacological therapies .

Environmental Chemistry

The compound is involved in environmentally benign synthesis processes. It can be synthesized in subcritical water conditions without the need for a catalyst, representing a more sustainable approach to chemical synthesis .

Biological Activity Screening

Derivatives of 6-Fluoroisobenzofuran-1(3H)-one are used in biological activity screening functions. This includes evaluating the compounds for their potential as antioxidants, antifungal agents, anti-platelet agents, and anticonvulsants .

Drug Property Evaluation

In silico drug properties of 6-Fluoroisobenzofuran-1(3H)-one derivatives are calculated to predict their behavior as drugs. This involves assessing parameters like solubility, permeability, and stability, which are crucial for drug development .

Organic Synthesis

The compound is used in organic synthesis, particularly in the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives. This showcases its versatility in chemical transformations .

Antitumor and Antioxidant Activities

Some derivatives of 6-Fluoroisobenzofuran-1(3H)-one have been found to possess significant antitumor and antioxidant activities. These activities are higher than other compounds, making them promising candidates for further drug development .

作用機序

Target of Action

It is known that benzofuran compounds, to which this compound belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Based on the known activities of benzofuran compounds, it can be inferred that the compound may interact with its targets to induce changes that lead to its biological activities .

Safety and Hazards

将来の方向性

Benzofuran compounds, including 6-fluoro-3H-isobenzofuran-1-one, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new semisynthetic radical scavengers of senolytic properties .

特性

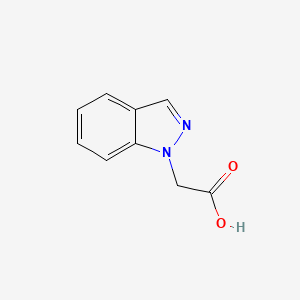

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3H-isobenzofuran-1-one | |

CAS RN |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)